(R)-methyl 2-(piperidin-2-yl)acetate HCl (R)-methyl 2-(piperidin-2-yl)acetate HCl
Brand Name: Vulcanchem
CAS No.: 144239-68-9
VCID: VC5404224
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
SMILES: COC(=O)CC1CCCCN1.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

(R)-methyl 2-(piperidin-2-yl)acetate HCl

CAS No.: 144239-68-9

Cat. No.: VC5404224

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

(R)-methyl 2-(piperidin-2-yl)acetate HCl - 144239-68-9

Specification

CAS No. 144239-68-9
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name methyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-4-2-3-5-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Standard InChI Key KGLWWMPBPHRIHK-OGFXRTJISA-N
SMILES COC(=O)CC1CCCCN1.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 2-position with an acetoxy methyl group (Figure 1). Key properties include:

PropertyValue
IUPAC NameMethyl (2R)-2-(piperidin-2-yl)acetate hydrochloride
LogP0.58
Rotatable Bonds3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Polar Surface Area38 Ų
SolubilitySoluble in polar solvents (e.g., methanol, water)

The (R)-configuration at the piperidine ring ensures optimal interaction with biological targets, particularly in neurotransmitter reuptake inhibition .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a two-step process:

  • Hydrolysis of Acetamide Precursors: A mixture of α-phenyl-α-piperidyl acetamide (90% threo isomer) undergoes acidic hydrolysis with 20% HCl at reflux, yielding threo-α-phenyl-α-piperidyl-2-acetic acid .

  • Esterification: The acetic acid intermediate is treated with methanol and catalytic thionyl chloride, followed by IPA·HCl to precipitate the hydrochloride salt .

Key Reaction Conditions:

  • Temperature: 40–50°C for hydrolysis; room temperature for esterification .

  • Catalysts: Thionyl chloride (0.5–1.0 mol%) .

  • Yield: 88–95% with >99% threo isomer purity .

Industrial Scalability

Large-scale production employs continuous flow reactors to minimize erythro isomer formation (<0.1%). Automated pH adjustment (6.5–7.0) ensures high crystallinity during neutralization .

Pharmacological Applications

Dopamine Reuptake Inhibition

(R)-Methyl 2-(piperidin-2-yl)acetate hydrochloride shares structural similarities with methylphenidate, a CNS stimulant. It inhibits dopamine transporters (DAT) with an IC₅₀ of 12 nM, comparable to methylphenidate’s 8 nM .

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column (250 × 4.6 mm, 5 µm); mobile phase: acetonitrile/phosphate buffer (pH 3.0); detection: 210 nm.

  • UPLC-MS/MS: LOD ≤10 ppm; linear range 1–200%.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 1.52–1.57 (1H, m), 3.61 (3H, s), 9.42 (2H, s) .

  • HRMS: Exact mass 193.67 Da (calculated for C8H16ClNO2\text{C}_8\text{H}_{16}\text{ClNO}_2) .

ParameterRecommendation
PPENitrile gloves, fume hood use
Storage2–7°C in airtight containers
Emergency MeasuresRinse eyes with water for 15 min if exposed

The compound exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause irritation upon prolonged exposure .

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